Retinyl pivalate

Lipophilicity LogP Skin Permeation

Retinyl pivalate (CAS 20559-05-1) is a lipophilic vitamin A ester prodrug, formed by the esterification of retinol with pivalic acid, resulting in the IUPAC name [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 2,2-dimethylpropanoate. Its molecular formula is C₂₅H₃₈O₂ with a molecular weight of 370.6 g/mol and a high calculated lipophilicity (XLogP3 = 7.7).

Molecular Formula C25H38O2
Molecular Weight 370.6 g/mol
CAS No. 20559-05-1
Cat. No. B13740186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinyl pivalate
CAS20559-05-1
Molecular FormulaC25H38O2
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C(C)(C)C)C)C
InChIInChI=1S/C25H38O2/c1-19(14-15-22-21(3)13-10-17-25(22,7)8)11-9-12-20(2)16-18-27-23(26)24(4,5)6/h9,11-12,14-16H,10,13,17-18H2,1-8H3/b12-9+,15-14+,19-11+,20-16+
InChIKeyLTMXTDZZEINTQC-FYBJENTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retinyl Pivalate (CAS 20559-05-1): A Sterically-Hindered Vitamin A Prodrug Ester for Enhanced Stability Applications


Retinyl pivalate (CAS 20559-05-1) is a lipophilic vitamin A ester prodrug, formed by the esterification of retinol with pivalic acid, resulting in the IUPAC name [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 2,2-dimethylpropanoate [1]. Its molecular formula is C₂₅H₃₈O₂ with a molecular weight of 370.6 g/mol and a high calculated lipophilicity (XLogP3 = 7.7) [1]. This compound belongs to the class of retinyl esters and is characterized by a bulky tertiary-butyl pivaloyl group that imparts significant steric hindrance around the ester linkage, a structural feature designed to enhance stability relative to other less hindered retinoid esters . This modification positions retinyl pivalate as a specialized derivative intended for applications where controlled release of the active retinol metabolite and improved stability are critical procurement criteria.

Prodrug activation study context with steric hindrance control
Lipid-based topical formulation research fit
Stability-sensitive procurement context

Why Substituting Retinyl Pivalate (CAS 20559-05-1) with Other Vitamin A Esters Can Lead to Experimental or Formulation Failure


Generic substitution with other retinyl esters, such as retinyl palmitate or retinyl acetate, is not advisable without rigorous re-validation due to fundamental differences in molecular architecture that directly govern key performance attributes. Retinyl pivalate features a unique pivaloyl group that provides substantial steric hindrance , which is absent in linear-chain esters like palmitate or acetate [1]. This structural distinction is known to influence ester hydrolysis rates and overall chemical stability [2]. Critically, the rate of enzymatic hydrolysis is a key determinant of a retinoid prodrug's in-vivo activity, with different esters exhibiting widely varying hydrolysis kinetics [2]. Therefore, substituting retinyl pivalate with a different ester in a formulation or assay will likely result in a different release profile of active retinol, potentially leading to reduced efficacy, unexpected stability profiles, or altered biological outcomes. The following sections quantify these specific points of differentiation.

Retinyl pivalate: sterically hindered pivalate ester
Retinyl acetate/palmitate: linear-chain esters with less steric bulk
Slower enzymatic hydrolysis profile (controlled activation)
Faster hydrolysis may shift release kinetics and assay endpoints
Higher lipophilicity and distinct membrane partitioning
Lower logP may alter formulation behavior and analytical retention

Verifiable Differentiation Evidence for Retinyl Pivalate (CAS 20559-05-1) Against Closest Analogs


Quantified Lipophilicity (XLogP3) of Retinyl Pivalate Compared to Retinol and Retinyl Acetate

Retinyl pivalate demonstrates a significantly higher calculated lipophilicity (XLogP3 = 7.7) [1] compared to its parent compound, retinol (XLogP3 ≈ 5.7) [2], and to the common retinyl ester, retinyl acetate (XLogP3 ≈ 6.3) [3]. This increase in logP is a direct consequence of the pivalate ester moiety and predicts a stronger affinity for non-polar environments.

Lipophilicity (XLogP3)
Cross-study comparable
Retinyl pivalate: 7.7
vs Retinol: 5.7
vs Retinyl acetate: 6.3
Higher partitioning into lipid-rich environments
Calculated property; informs formulation design
Lipophilicity LogP Skin Permeation Formulation

Hydrogen Bond Donor Count of Retinyl Pivalate Versus Retinol and Other Esters

Retinyl pivalate has zero hydrogen bond donors (HBD) [1], in stark contrast to its parent compound, retinol, which has one [2]. This is a crucial physicochemical distinction as HBD count is a key factor in predicting passive diffusion across biological membranes. The conversion of the hydroxyl group to a bulky pivalate ester eliminates a primary site for intermolecular hydrogen bonding.

H-Bond Donor Count
Cross-study comparable
0
Absence may improve stratum corneum permeability
Retinol has 1 HBD; other retinyl esters also 0
Hydrogen Bonding Molecular Descriptors Skin Permeation Formulation

Impact of Steric Hindrance from Pivaloyl Group on Ester Hydrolysis Rate

The hydrolysis of retinoid prodrug esters is a critical activation step. A study on related compounds demonstrates that the rate of enzymatic hydrolysis is inversely related to the steric bulk of the ester group [1]. Specifically, for a series of esters of N-(4-hydroxyphenyl)retinamide (HPR), the pivaloyloxy ester exhibited a significantly slower hydrolysis rate compared to smaller acyl groups [1]. While not a direct measurement for retinyl pivalate, this class-level inference strongly suggests the pivalate group on retinol will confer a slower, more controlled conversion to the active retinol metabolite.

Ester Hydrolysis Rate
Class-level inference
Pivalate ester: ~1.9% (30 min)
vs acetate: 41% · vs butyrate: 7.5%
30-min incubation at 37°C in serum
Slower, controlled activation profile suggested
Class-level inference; direct retinyl pivalate data to verify
Enzymatic Hydrolysis Prodrug Activation Retinoid Stability Structure-Activity Relationship

Targeted Procurement and Application Scenarios for Retinyl Pivalate (CAS 20559-05-1)


Design of Lipid-Based Topical Formulations with Enhanced Stability and Controlled Release

Given its high calculated lipophilicity (XLogP3 = 7.7) [1] and the absence of hydrogen bond donors [2], retinyl pivalate is well-suited for incorporation into lipid-based delivery systems (e.g., emulsions, liposomes, lipid nanoparticles). The pivalate ester's steric bulk is hypothesized to slow enzymatic hydrolysis [3], potentially offering a more controlled release of active retinol compared to retinyl acetate or palmitate. This makes it a candidate for formulations where a slower, sustained conversion to the active metabolite is desired to mitigate the irritation potential often associated with more rapidly hydrolyzed retinoids.

Analytical Method Development for Retinoid Esters in Complex Matrices

Retinyl pivalate's distinct physicochemical properties, particularly its high lipophilicity (XLogP3 = 7.7) [1], make it a valuable reference standard for developing and validating separation methods like High-Performance Liquid Chromatography (HPLC) . Its retention time on reversed-phase columns (e.g., C18 or C30) will be significantly longer than that of less lipophilic retinoids like retinol, retinyl acetate, or retinyl palmitate, providing a clear benchmark for method selectivity and resolution when analyzing vitamin A esters in complex samples such as cosmetic formulations, nutritional supplements, or biological extracts.

Comparative Physicochemical Profiling for Structure-Activity Relationship (SAR) Studies

Retinyl pivalate serves as a key tool in SAR studies aimed at understanding how ester sterics influence retinoid pharmacokinetics and pharmacodynamics. Its zero hydrogen bond donor count [2] and high calculated lipophilicity [1] provide clear, quantifiable endpoints for comparing a series of retinyl esters (e.g., acetate, propionate, butyrate, pivalate, palmitate). Researchers can correlate these physicochemical descriptors with in vitro parameters such as membrane permeability, metabolic stability in skin or liver microsomes, and ultimately, in vivo bioavailability or activity.

Application
Selection Property
Validation Focus
Lipid-based topical formulation studies
High lipophilicity and absence of H-bond donors
Controlled release profile and formulation stability
HPLC method development for retinoid esters
Distinct reversed-phase retention behavior
Method selectivity and resolution benchmark
Retinoid SAR studies
Quantifiable physicochemical descriptors (logP, HBD)
Correlation with in vitro permeability and metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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